15(R)-Hete

描述

15(S)-羟基二十碳四烯酸,俗称 15(S)-HETE,是一种源自花生四烯酸的类二十烷酸。它是 15-脂氧合酶作用于花生四烯酸产生的重要代谢产物。 该化合物在各种生理和病理过程中发挥着至关重要的作用,包括炎症、血管生成和癌症进展 .

准备方法

合成路线和反应条件

15(S)-HETE 是通过 15-脂氧合酶对花生四烯酸的酶促氧化合成的。 该反应涉及将分子氧插入花生四烯酸中,生成 15(S)-过氧化氢二十碳四烯酸 (15(S)-HpETE),然后将其还原为 15(S)-HETE .

工业生产方法

15(S)-HETE 的工业生产通常涉及使用在微生物系统中表达的重组 15-脂氧合酶。 该过程包括对基因工程改造的微生物进行发酵,然后使用色谱技术提取和纯化该化合物 .

化学反应分析

Metabolic Pathways and Conversions

-

Oxidation to 15-oxo-ETE: 15(R)-HETE can be oxidized by NAD-dependent 5-hydroxyprostaglandin dehydrogenase to form 15-oxo-ETE .

-

Lipoxin Formation: 15(R)-HETE can be oxygenated by 5-lipoxygenase (ALOX5) to form its 5,6-oxido derivative, which rearranges to form the 15(R) diastereomers of lipoxin A4 (LXA4) and lipoxin B4 (LXB4), namely 15-epi-LXA4 and 15-epi-LXB4 .

-

Incorporation into Phospholipids: Similar to 15(S)-HpETE, 15(R)-HETE can be acylated into membrane phospholipids .

-

Further Metabolism by Cytochrome P450 Enzymes: Cytochrome P450 enzymes can further metabolize 15(R)-HETE, leading to various products .

Key Chemical Reactions of this compound

| Reaction Type | Reactant(s) | Enzyme/Catalyst | Product(s) |

|---|---|---|---|

| Oxidation | 15(R)-HETE | NAD-dependent 5-hydroxyprostaglandin dehydrogenase | 15-oxo-ETE |

| Oxygenation | 15(R)-HETE | ALOX5 | 5,6-oxido derivative of 15(R)-HETE → 15-epi-LXA4 and 15-epi-LXB4 |

| Reduction | 15(R)-HpETE | Cellular peroxidases | 15(R)-HETE |

| Formation from Arachidonic Acid | Arachidonic Acid | Microsomal Cytochrome P450s (e.g., CYP2C19) | Racemic mixture of 15-HETEs, >90% as 15(R) stereoisomer |

| Autoxidation | Arachidonic Acid (Oxidative Stress) | Non-enzymatic | 15(R,S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acids → 15(R,S)-HETEs and other products |

Biological Activities and Significance

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: 15-HETE, including both 15(R)-HETE and 15(S)-HETE enantiomers, can activate PPARs . They act as agonists for PPARbeta/delta, PPARalpha, and PPARgamma, influencing target gene expression .

-

Role in Angiogenesis and Functional Recovery: 15-HETE is involved in angiogenesis and neurological functional recovery after cerebral ischemia . It stimulates the proliferation and migration of brain microvascular endothelial cells (BMVECs) .

-

Involvement in Pathological Conditions: 15-HETE is implicated in various pathological conditions, including cancer, hypertension, allergic rhinitis, and arthritis .

-

Pulmonary Hypertension: A diet rich in 15-HETE can induce pulmonary hypertension through a cytotoxic T cell-dependent mechanism .

-

Allergic Reactions: 15-HETE, generated by basophils, may mediate allergic reactions .

Detection and Measurement

-

ELISA Kits: ELISA (Enzyme-Linked Immunosorbent Assay) kits are available for quantifying 15-HETE levels in biological samples . These kits use antibodies against 15-HETE and can be employed for measuring 15-LOX activity .

Implications in Disease

-

Cancer: 15(S)-HETE and its forming enzyme, 15-LOX-2, may act as tumor suppressors. A decline in 15-HETE production in cancer cells may help them avoid apoptosis .

-

Inflammation and Allergy: 15-HETE is associated with IgE-mediated allergic reactions and may play a role in immediate allergenic responses .

-

Cardiovascular Diseases: 15-HETE is implicated in hypertension and pulmonary hypertension . It affects pulmonary artery endothelial cells (PAECs) and can induce pulmonary vascular wall thickening .

科学研究应用

Role in Inflammation and Allergic Reactions

15(R)-HETE has been implicated in various inflammatory processes. Research suggests that this compound plays a crucial role in mediating allergic reactions. For instance, studies have shown that 15-HETE levels increase significantly in leukocytes from allergic patients upon allergen exposure. The generation of 15-HETE correlates with histamine release, indicating its potential as a mediator in immediate allergic responses .

Angiogenesis and Ischemic Stroke Recovery

A key application of this compound is its involvement in angiogenesis, particularly in the context of ischemic stroke. The 15-LO/15-HETE signaling pathway has been shown to promote the expression of vascular endothelial growth factor (VEGF), which is essential for new blood vessel formation. In animal models of cerebral ischemia, administration of 15-HETE enhanced microvascular density and improved neurological outcomes following stroke .

Case Study: Cerebral Ischemia Model

- Model : Mouse model of middle cerebral artery occlusion (MCAO).

- Findings : Increased expression of VEGF and enhanced angiogenesis were observed after treatment with 15-HETE.

- Outcome : Improved functional recovery was noted, with enhanced performance in motor tests post-stroke .

Influence on Asthma Pathophysiology

In respiratory conditions such as asthma, this compound has been identified as a significant metabolite influencing airway inflammation. It is the most abundant arachidonic acid metabolite found in the human lung, suggesting its role in modulating bronchial responses. Studies indicate that mast cells, which are pivotal in asthma pathophysiology, may produce 15-HETE through both COX and lipoxygenase pathways .

Potential Therapeutic Applications

Given its roles in inflammation and tissue repair processes, this compound is being explored for therapeutic applications:

- Anti-inflammatory therapies : Due to its ability to modulate inflammatory responses, this compound analogs are being investigated as potential treatments for chronic inflammatory diseases.

- Neuroprotective strategies : The enhancement of angiogenesis and neurobehavioral recovery post-stroke positions this compound as a candidate for therapeutic interventions aimed at improving outcomes after cerebral ischemia .

Summary Table of Applications

作用机制

15(S)-HETE 通过各种分子靶点和途径发挥其作用。它与细胞表面的特定受体结合,激活调节基因表达、细胞增殖和凋亡的信号通路。 一个关键途径涉及激活 Src 激酶,这会导致早期生长反应蛋白 1 (Egr-1) 的诱导以及随后 FGF-2 的表达 . 此外,15(S)-HETE 会增加细胞内钙离子水平,从而促进其血管收缩和促炎症作用 .

相似化合物的比较

15(S)-HETE 属于羟基二十碳四烯酸 (HETE) 家族,该家族还包括 5-HETE、12-HETE 和 15®-HETE。 虽然所有这些化合物均源自花生四烯酸,但它们在生物活性及其合成中涉及的酶方面有所不同 . 例如:

5-HETE: 由 5-脂氧合酶的作用产生,它参与白三烯的合成,并具有促炎特性.

12-HETE: 由 12-脂氧合酶形成,它在血小板聚集和血管功能中发挥作用.

15®-HETE: 是 15(S)-HETE 的异构体,它由环氧合酶-1 的乙酰化产生,与 15(S)-HETE 相比具有不同的生物活性.

生物活性

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a biologically active lipid mediator derived from arachidonic acid. It plays a significant role in various physiological and pathological processes, including inflammation, vascular function, and cell proliferation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications in health and disease.

15-HETE is produced through the metabolism of arachidonic acid by lipoxygenases (LOXs) and cyclooxygenases (COXs). Specifically, this compound is primarily synthesized via COX-1 activity in human mast cells, where it has been shown to accumulate during physiological conditions while the 15(S) isomer is metabolized further by dehydrogenases .

Table 1: Biosynthetic Pathways of 15-HETE

| Enzyme | Substrate | Product | Notes |

|---|---|---|---|

| 15-LOX | Arachidonic Acid | 15(S)-HpETE | Short-lived hydroperoxide |

| COX-1 | Arachidonic Acid | This compound | Predominantly produced in human mast cells |

| 15-Hydroxy PGD | 15(S)-HpETE | 15(S)-HETE | Further metabolized to various derivatives |

Vascular Effects

This compound exhibits potent vasoconstrictive properties. Studies have shown that it can induce concentration-dependent contractions in isolated pulmonary arteries from rabbits, with effects being more pronounced in female subjects compared to males . This sex-specific response suggests that hormonal differences may play a role in the vascular reactivity to this eicosanoid.

Proliferative Effects

The compound has been implicated in cell proliferation, particularly in vascular smooth muscle cells. Research indicates that both this compound and its isomer, 15(S)-HETE, enhance thymidine incorporation into these cells, suggesting a mitogenic effect . However, contrasting studies have reported that while it promotes proliferation in some contexts, it can inhibit growth in cancer cell lines such as PC-3 prostate carcinoma cells .

Inflammatory Response

This compound is involved in inflammatory processes. It acts as an autocrine and paracrine signaling molecule that can modulate immune responses. For instance, it has been shown to influence the activity of platelets and other immune cells during inflammation . The compound's role as a precursor to other bioactive lipids further underscores its significance in mediating inflammatory responses.

Case Studies

- Asthma Pathophysiology : In studies examining human mast cells, researchers found that 15-HETE levels correlate with asthma severity. The predominant production of the 15(R) isomer suggests a potential biomarker for assessing asthma-related inflammation .

- Cardiovascular Health : Elevated levels of 15-HETE have been associated with hypertension and other cardiovascular diseases. Its ability to stimulate vascular smooth muscle proliferation indicates a potential role in atherogenesis and vascular remodeling .

属性

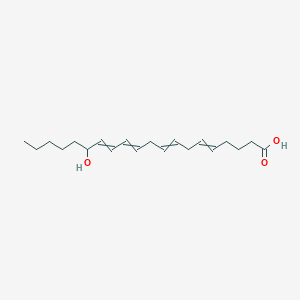

IUPAC Name |

15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866448 | |

| Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73945-47-8 | |

| Record name | 15-Hydroxyicosa-5,8,11,13-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。